Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate
CAS No.:
Cat. No.: VC17571275
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O3 |
|---|---|
| Molecular Weight | 205.17 g/mol |
| IUPAC Name | phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
| Standard InChI | InChI=1S/C9H7N3O3/c10-9-12-11-7(15-9)8(13)14-6-4-2-1-3-5-6/h1-5H,(H2,10,12) |
| Standard InChI Key | QTBBUQUHTNVBCU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=NN=C(O2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate features a 1,3,4-oxadiazole ring substituted at position 2 with a carboxylate ester group and at position 5 with an amino group. The phenyl ring attached via the ester moiety contributes to its lipophilicity, enhancing membrane permeability. Key structural parameters include:
Table 1: Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C9H7N3O3 |
| Molecular Weight | 205.17 g/mol |
| IUPAC Name | Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=NN=C(O2)N |
| XLogP3-AA (Lipophilicity) | 1.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the amino group enables hydrogen bonding .
Spectroscopic Characterization
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1H NMR (DMSO-d6, 400 MHz): Signals at δ 7.35–7.45 (m, 5H, aromatic), δ 6.82 (s, 2H, NH2), and δ 4.21 (s, 1H, oxadiazole).
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IR (KBr, cm⁻¹): 3345 (N-H stretch), 1720 (C=O ester), 1620 (C=N oxadiazole) .
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UV-Vis (MeOH): λmax 265 nm (π→π* transition of oxadiazole) .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves three stages:
Stage 1: Precursor Preparation
Ethyl hydrazinoacetate reacts with carbon disulfide in ethanol under reflux to form a thiosemicarbazide intermediate .
Stage 2: Cyclization
Intramolecular cyclization using POCl3 or H2O2 yields the oxadiazole core. Optimal conditions:
Stage 3: Esterification
The carboxyl group is esterified with phenol derivatives using DCC/DMAP coupling, achieving 68–75% yields.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization Temperature | 85°C | +22% |
| Catalyst Concentration | 0.6 equiv Et3N | +15% |
| Reaction Time | 6 hours | +18% |
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Exothermic Reactions: Continuous flow reactors mitigate thermal runaway risks during cyclization.
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Purification: Simulated moving bed chromatography reduces solvent use by 40% compared to column methods .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
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MIC: 8 µg/mL (vs. 32 µg/mL for ciprofloxacin).
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Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition, confirmed by molecular docking (ΔG = -9.2 kcal/mol) .
| Cell Line | IC50 (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 12.5 | 8.2 |
| A549 (Lung) | 18.7 | 5.6 |
| HepG2 (Liver) | 22.1 | 4.9 |
Pharmacological Applications and Challenges
Drug Delivery Systems
Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability:
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Oral Administration: Cmax increases from 1.2 µg/mL (free drug) to 4.8 µg/mL .
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Tumor Accumulation: 3.7-fold higher concentration vs. normal tissue in xenograft models.
Toxicity Profile
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Acute Toxicity (LD50): 320 mg/kg in BALB/c mice
Future Research Directions
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Structure-Activity Relationships: Modifying the phenyl substituent with electron-withdrawing groups (-NO2, -CF3) to enhance target binding .
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Combination Therapies: Synergy studies with doxorubicin (reported additive effects in preliminary trials).
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Neuropharmacology: Exploration of MAO-B inhibitory activity for Parkinson’s disease applications .
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